1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
Description
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a 4-fluorophenyl group at position 1, a 3-methylphenyl group at position 3, and a carbaldehyde moiety at position 3. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, which are influenced by substituent electronic and steric effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-3-2-4-13(9-12)17-14(11-21)10-20(19-17)16-7-5-15(18)6-8-16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOSAVBAMUPHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves a multi-step reaction process. One common method is the condensation of 4-fluorobenzaldehyde with 3-methylphenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The pyrazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form a corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or halides
Major Products Formed:
Carboxylic acid (from oxidation)
Amines (from reduction)
Substituted pyrazoles (from substitution reactions)
Scientific Research Applications
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, derivatives containing the 4-fluorophenyl group have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde | MCF-7 | 12.5 | Induces apoptosis |
| This compound | MDA-MB-231 | 10.0 | Inhibits proliferation |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models when administered alongside conventional chemotherapy agents.
- Chronic Inflammation Models : In animal models of arthritis, the compound showed a marked reduction in inflammation markers compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is structurally similar to other pyrazole derivatives, such as 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde and 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. These compounds differ in the position of the methyl group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
Comparison with Similar Compounds
Structural Features
Key structural characteristics of the compound and analogs include:
- Substituent Effects: The 4-fluorophenyl group enhances polarity and metabolic stability due to fluorine’s electronegativity.
- Spectral Data :
Comparison with Similar Compounds
Biological Activity
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of pyrazole derivatives, including the target compound, have been widely studied, particularly in the context of their anti-inflammatory, antimicrobial, and anticancer properties.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the inhibition of specific kinases or by disrupting cellular signaling pathways.
- Case Study : A related pyrazole derivative demonstrated an IC of 0.07 μM against HCT116 cells, indicating potent antitumor activity .
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Several studies reported that pyrazole derivatives exhibited significant inhibitory effects against pathogenic bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Data Table: Biological Activities of Related Pyrazole Compounds
| Compound Name | Activity Type | IC (μM) | Target |
|---|---|---|---|
| Derivative A | Anticancer | 0.07 | HCT116 |
| Derivative B | Antimicrobial | 0.22 | Staphylococcus aureus |
| Derivative C | Anti-inflammatory | 60.56 | COX Inhibition |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole precursors. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .
Recent Advances and Future Directions
Recent studies have focused on optimizing the biological activity of pyrazole derivatives through structural modifications. For example, introducing different substituents on the pyrazole ring has been shown to enhance anticancer efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of the pyrazole ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is widely applied for analogous pyrazole-4-carbaldehydes, as demonstrated in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . Key steps include cyclocondensation of hydrazine derivatives with β-keto esters, followed by formylation under controlled conditions.
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identifies substituent positions and confirms aromatic proton environments.
- IR spectroscopy : Detects the aldehyde carbonyl stretch (~1700 cm⁻¹).
- Mass spectrometry (MS) : Verifies molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅FN₂O: calc. 294.11). These methods are routinely used for related pyrazole derivatives .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection and thin-layer chromatography (TLC) . Melting point analysis (e.g., 145–148°C for analogs) and elemental analysis (C, H, N) further confirm purity .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization involves:
- Catalyst screening : p-Toluenesulfonic acid (p-TSA) improves cyclocondensation efficiency.
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF, DMSO) enhance formylation rates.
- Ultrasound irradiation : Reduces reaction time (e.g., from 12 hours to 2 hours) and increases yields by 15–20% in pyrazole syntheses .
Q. How does single-crystal X-ray diffraction resolve structural ambiguities?
X-ray crystallography provides precise bond lengths (e.g., C=O: 1.22 Å) and angles, confirming substituent regiochemistry. For example, studies on 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed a planar pyrazole ring with dihedral angles <5° between substituents .
Q. What methodologies evaluate the compound’s potential in medicinal chemistry?
- In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli.
- Molecular docking : Predicts interactions with targets like COX-2 or EGFR kinase.
- Derivatization : Schiff base formation (e.g., condensation with primary amines) generates bioactive intermediates .
Q. How are discrepancies in reported physical properties resolved?
Variations in melting points or spectral data may arise from polymorphism or solvent residues . Techniques like DSC (Differential Scanning Calorimetry) and recrystallization in different solvents (e.g., ethanol vs. acetone) identify stable polymorphs .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
Q. How is the compound functionalized for material science applications?
The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which coordinate metals (e.g., Cu²⁺, Zn²⁺) for coordination polymers. Such hybrids are explored for catalytic or photoluminescent properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
